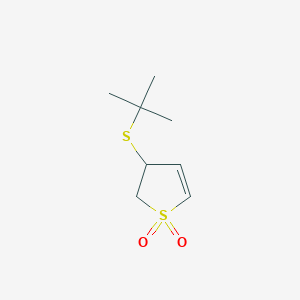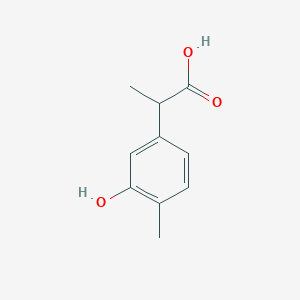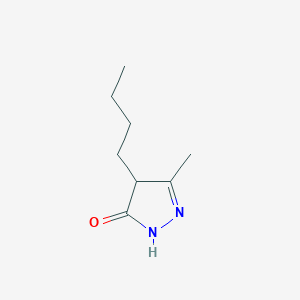
2-Furancarboxylic acid, 5-(4-methoxy-2-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furancarboxylic acid, 5-(4-methoxy-2-pyridinyl)- is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a carboxylic acid group, and a methoxy-substituted pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Furancarboxylic acid, 5-(4-methoxy-2-pyridinyl)- typically involves multi-step organic reactions. One common method includes the reaction of 2-furoic acid with 4-methoxy-2-pyridine under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of biocatalysts. These methods aim to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The furan and pyridine rings can undergo various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-Furancarbonsäure, 5-(4-Methoxy-2-pyridinyl)- hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Studien zu ihren potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.
Medizin: Untersuchungen zu ihren potenziellen therapeutischen Anwendungen, wie z. B. Arzneimittelentwicklung und -abgabesysteme.
Industrie: Verwendung in der Produktion von Polymeren, Harzen und anderen Industriechemikalien.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Furancarbonsäure, 5-(4-Methoxy-2-pyridinyl)- beinhaltet die Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. Die Verbindung kann an Enzyme oder Rezeptoren binden, deren Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext des Einsatzes ab.
Ähnliche Verbindungen:
2-Furancarbonsäure: Ein einfacheres Furanderivat mit ähnlichen chemischen Eigenschaften.
5-Methoxy-2-furancarbonsäure: Ein weiteres Furanderivat mit einer Methoxygruppe, das sich jedoch in der Position der Substitution unterscheidet.
2,5-Furandicarbonsäure: Eine Verbindung mit zwei Carbonsäuregruppen, die in der Polymersynthese verwendet wird.
Einzigartigkeit: 2-Furancarbonsäure, 5-(4-Methoxy-2-pyridinyl)- ist aufgrund ihrer spezifischen Kombination von funktionellen Gruppen einzigartig, die ihr eine bestimmte chemische Reaktivität und potenzielle Anwendungen verleihen. Ihre Struktur ermöglicht vielseitige Modifikationen und Wechselwirkungen, wodurch sie in verschiedenen Forschungs- und Industriebereichen wertvoll wird.
Wirkmechanismus
The mechanism of action of 2-Furancarboxylic acid, 5-(4-methoxy-2-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-Furancarboxylic acid: A simpler furan derivative with similar chemical properties.
5-Methoxy-2-furancarboxylic acid: Another furan derivative with a methoxy group, but differing in the position of substitution.
2,5-Furandicarboxylic acid: A compound with two carboxylic acid groups, used in polymer synthesis.
Uniqueness: 2-Furancarboxylic acid, 5-(4-methoxy-2-pyridinyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it valuable in various fields of research and industry.
Eigenschaften
CAS-Nummer |
893729-82-3 |
|---|---|
Molekularformel |
C11H9NO4 |
Molekulargewicht |
219.19 g/mol |
IUPAC-Name |
5-(4-methoxypyridin-2-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO4/c1-15-7-4-5-12-8(6-7)9-2-3-10(16-9)11(13)14/h2-6H,1H3,(H,13,14) |
InChI-Schlüssel |
QHNLIRZCFGKBBI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=NC=C1)C2=CC=C(O2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenyl-1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12112637.png)


![1h-Indol-6-amine,4-[(1-methylethyl)sulfonyl]-](/img/structure/B12112678.png)


![4-Thiazoleacetic acid, 2-[2-[(4-ethoxyphenyl)amino]-1-methyl-2-oxoethyl]-](/img/structure/B12112692.png)



![1-[2-(2,5-dichlorophenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12112716.png)

![5-[(Benzyloxy)methyl]-2-furoic acid](/img/structure/B12112720.png)
